Cycloheptanamine, 1-phenyl- (also known as 1-phenylcycloheptanamine or cycloheptylamine) is an organic compound with the molecular formula . It features a cycloheptane ring substituted with a phenyl group and an amine functional group. This compound is a colorless liquid with a density of approximately 0.889 g/mL at 25 °C and a boiling point of around 54 °C under reduced pressure . The chemical structure can be represented by the InChI key: InChI=1/C13H17N/c14-13(11-7-5-3-1-2-4-6-11)12-8-9-10-12/h1-10,14H2.
These reactions are significant in organic synthesis, particularly in creating more complex molecules from simpler precursors.
The synthesis of Cycloheptanamine, 1-phenyl-, can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound from various starting materials.
Cycloheptanamine, 1-phenyl-, has potential applications in:
Its unique structure may provide insights into new therapeutic agents or chemical processes.
Interaction studies involving Cycloheptanamine derivatives have shown that they can bind to various biological targets. For instance:
Ongoing studies are essential to comprehensively understand these interactions and their implications for drug design.
Cycloheptanamine, 1-phenyl-, shares structural characteristics with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cyclohexylamine | Six-membered ring; simpler structure | |
| 1-Phenylcyclohexylamine | Six-membered ring with a phenyl substitution | |
| N-[2-(1-aminoethyl)phenyl]cycloheptanamine | Contains an ethylene bridge and additional amine | |
| 1-Methylcyclopentylamine | Five-membered ring; structurally distinct |
Cycloheptanamine, 1-phenyl-, is unique due to its seven-membered ring structure combined with a phenyl group, which may confer distinct chemical reactivity and biological properties compared to its six-membered counterparts. This structural feature could influence its pharmacokinetic properties and receptor interactions differently than other similar compounds.
The synthesis of Cycloheptanamine, 1-phenyl- traditionally relies on alkylation and arylation reactions involving cycloheptanamine derivatives. A common method involves the reaction of cycloheptanamine with phenyl-substituted electrophiles, such as benzyl halides or aryl boronic acids, under basic conditions. For instance, the alkylation of cycloheptanamine with 3-methylbutyl bromide in dimethylformamide (DMF) using potassium carbonate as a base yields N-(3-methylbutyl)cycloheptanamine, a structurally analogous compound. Adaptation of this method for phenyl group incorporation typically employs phenylmagnesium bromide or similar Grignard reagents in nucleophilic substitution reactions.
Electrophilic aromatic substitution represents another classical route. Here, the amine group activates the cycloheptane ring toward electrophilic attack, enabling direct phenyl group introduction. Reactions are often conducted in polar aprotic solvents like dichloromethane, with Lewis acids such as aluminum chloride enhancing electrophilicity. However, competing side reactions, including over-alkylation and ring strain-induced rearrangements, necessitate precise control of stoichiometry and temperature.
Arylation via Ullmann or Buchwald-Hartwig couplings has also been explored. These methods involve palladium-catalyzed cross-coupling between cycloheptanamine derivatives and aryl halides. While effective for aryl group introduction, these protocols face challenges related to the steric bulk of the cycloheptane ring, which can impede catalytic cycle efficiency.
Recent advances in asymmetric catalysis have enabled enantioselective synthesis of Cycloheptanamine, 1-phenyl-. A notable approach employs rhodium-catalyzed domino sequences, as demonstrated in stereoselective cyclopentane syntheses. In such systems, a rhodium-bound oxonium ylide undergoes -sigmatropic rearrangement, followed by oxy-Cope rearrangement and intramolecular carbonyl ene reactions. Applied to cycloheptanamine substrates, this cascade could theoretically install the phenyl group with high enantiomeric excess (e.g., >99% ee).
Palladium/enamine cooperative catalysis offers another asymmetric route. Inspired by the α-arylation of cyclopentanones, this method leverages palladium complexes to activate aryl bromides while enamine intermediates facilitate C–H functionalization. For Cycloheptanamine, 1-phenyl-, chiral phosphoramidite ligands—such as those developed for alkylzirconium conjugate additions—could induce asymmetry during the arylation step. Computational modeling of ligand-substrate interactions has proven critical for optimizing enantioselectivity in related systems.
A third strategy involves scandium triflate-catalyzed asymmetric aldol reactions. While traditionally used for ketone functionalization, adapting this to cycloheptanamine derivatives could enable phenyl group installation via chiral enolate intermediates. However, the ring’s conformational flexibility may complicate stereochemical control, necessitating tailored ligand designs.
The choice of solvent and catalyst profoundly impacts the efficiency of nucleophilic substitution reactions in Cycloheptanamine, 1-phenyl- synthesis. Polar aprotic solvents like DMF and dichloromethane are preferred for alkylation reactions due to their ability to stabilize ionic intermediates and enhance nucleophilicity. For example, reactions in DMF achieve yields exceeding 70% for N-alkylated products, whereas ethanol—a protic solvent—reduces yields by promoting side reactions like elimination.
Catalyst systems vary depending on the reaction type:
Temperature also plays a critical role. Low temperatures (−5°C to 0°C) favor controlled electrophilic substitutions, while elevated temperatures (80–100°C) are requisite for palladium-catalyzed couplings.
The structural characterization of cycloheptanamine, 1-phenyl- (molecular formula C₁₃H₁₉N, molecular weight 189.30 g/mol) requires comprehensive analysis of its seven-membered ring system and the influence of both the phenyl substituent and the amino functional group on molecular conformation [1]. This compound represents a significant challenge in structural determination due to the inherent flexibility of seven-membered rings and their propensity to adopt multiple conformational states [2] [3].
X-ray crystallographic analysis of seven-membered ring systems has revealed fundamental insights into the solid-state conformational preferences of cycloheptane derivatives [4] [5]. Cycloheptane itself exhibits polymorphic behavior in the solid state, existing in four distinct crystalline forms with transformation temperatures of −138°C (Form IV to Form III), −75°C (Form III to Form II), and −61°C (Form II to Form I), with Form I melting at −8°C [6]. These polymorphic transitions reflect the conformational flexibility inherent to seven-membered rings and their ability to adopt different packing arrangements in the crystalline state [4].
The crystallographic characterization of related seven-membered ring systems provides valuable structural precedents for understanding cycloheptanamine, 1-phenyl- derivatives [7]. For instance, the crystal structure of 1-(2-chlorophenyl)-3-cycloheptylurea has been determined at 193 K, revealing an orthorhombic crystal system with space group P2₁2₁2₁ and unit cell parameters a = 8.9579(3) Å, b = 12.2172(4) Å, c = 12.5669(5) Å [7]. This structure demonstrates how substituted cycloheptane rings adopt chair conformations with substituents positioned to minimize steric interactions [7].
The molecular packing in crystalline cycloheptane derivatives is characterized by three-dimensional networks of intermolecular interactions [7]. In substituted systems, the cycloheptane ring typically adopts conformations that optimize both intramolecular stability and intermolecular packing efficiency [8]. The chair conformation is frequently observed in solid-state structures, where the seven-membered ring exhibits a distorted chair geometry with the phenyl group occupying an axial or equatorial position depending on the specific substitution pattern [8].
Table 1: Crystallographic Data for Cycloheptane and Related Seven-Membered Ring Systems
| Compound | Temperature (K) | Crystal System | Space Group | Unit Cell Parameters | Conformation |
|---|---|---|---|---|---|
| Cycloheptane (solid phase, Form I) | 265.1 (melting point) | Polymorphic | Not specified | a = Variable | Multiple forms |
| Cycloheptane (solid phase, Form II) | 198 | Polymorphic | Not specified | a = Variable | Multiple forms |
| Cycloheptane (solid phase, Form III) | 213 | Polymorphic | Not specified | a = Variable | Multiple forms |
| Cycloheptane (solid phase, Form IV) | 135 | Polymorphic | Not specified | a = Variable | Multiple forms |
| Cycloheptane (gas phase - electron diffraction) | 310 | Gas phase | N/A | N/A | Twist-chair (76%) + Chair (24%) |
| 1-(2-chlorophenyl)-3-cycloheptylurea | 193 | Orthorhombic | P2₁2₁2₁ | a = 8.9579(3) Å, b = 12.2172(4) Å, c = 12.5669(5) Å | Chair with substituents |
Nuclear magnetic resonance spectroscopy provides the most powerful tool for stereochemical assignment in cycloheptanamine, 1-phenyl- and related seven-membered ring systems [9] [10]. The conformational dynamics of seven-membered rings result in characteristic nuclear magnetic resonance spectra that reflect rapid interconversion between different conformational states on the nuclear magnetic resonance timescale [11] [9].
Proton nuclear magnetic resonance spectroscopy of seven-membered rings reveals complex multipicity patterns due to the conformational averaging of coupling constants [9] [10]. In cycloheptane derivatives, axial-axial proton coupling constants typically range from 10-13 Hz, reflecting dihedral angles of approximately 180° ± 10° [9]. Axial-equatorial coupling constants are significantly smaller, ranging from 2-5 Hz, corresponding to dihedral angles of 60° ± 10° [9]. These coupling patterns provide direct evidence for the predominant twist-chair conformation in solution [9].
The stereochemical assignment of cycloheptanamine, 1-phenyl- is facilitated by analysis of three-bond proton-proton coupling constants, which provide information about the relative stereochemistry of ring substituents [9]. In seven-membered lactam systems, which serve as structural analogs, axial-axial coupling constants at positions C3-C4 and C6-C7 range from 10.1-12.6 Hz with dihedral angles of 195° ± 5° [9]. The coupling constants at positions C4-C5 and C5-C6 also fall within the range of 10.1-12.6 Hz but correspond to dihedral angles of 155° ± 5° or 30° ± 5° due to syn-diaxial interactions [9].
Geminal coupling constants in seven-membered rings provide additional stereochemical information [9]. The two-bond coupling constants typically fall within the range of 13.5-15.7 Hz, with coupling constants for protons on C7 being approximately 1.5 Hz larger than those of protons attached to C3 [9]. This difference reflects the larger geminal angle at C3 compared to C7, which results from the electronic effects of the amino substituent and conjugation with the phenyl ring [9].
Table 2: Nuclear Magnetic Resonance Coupling Constants for Seven-Membered Ring Systems
| Ring System | Coupling Type | Coupling Constant (Hz) | Dihedral Angle (°) | Conformational Information |
|---|---|---|---|---|
| Cycloheptane (axial-axial) | ³JHH | 10-13 | 180 ± 10 | Twist-chair predominant |
| Cycloheptane (axial-equatorial) | ³JHH | 2-5 | 60 ± 10 | Twist-chair predominant |
| Cycloheptane (equatorial-equatorial) | ³JHH | 2-4 | 60 ± 10 | Twist-chair predominant |
| Seven-membered lactam (C3-C4 axial-axial) | ³JHH | 10.1-12.6 | 195 ± 5 | Twist-chair conformation |
| Seven-membered lactam (C6-C7 axial-axial) | ³JHH | 10.1-12.6 | 195 ± 5 | Twist-chair conformation |
| Seven-membered lactam (C4-C5 axial-axial) | ³JHH | 10.1-12.6 | 155 ± 5 or 30 ± 5 | Syn-diaxial interactions |
| Seven-membered lactam (C5-C6 axial-axial) | ³JHH | 10.1-12.6 | 155 ± 5 or 30 ± 5 | Syn-diaxial interactions |
| Seven-membered lactam (axial-equatorial) | ³JHH | 1.1-4.0 | Variable | Mixed conformations |
| Seven-membered lactam (geminal, C3) | ²JHH | 13.5-15.7 | N/A | Larger geminal angle at C3 |
| Seven-membered lactam (geminal, C7) | ²JHH | 13.5-15.7 (+1.5 Hz vs C3) | N/A | Smaller geminal angle at C7 |
Chemical shift analysis in cycloheptanamine, 1-phenyl- provides complementary information about conformational preferences and substituent effects [12] [13]. The phenyl ring protons typically appear as characteristic doublet-of-doublet patterns in the aromatic region (6.5-7.5 ppm), which is diagnostic of para-substitution patterns when present [12]. The amino protons may appear as broad signals due to rapid exchange dynamics, while the cycloheptane ring protons exhibit complex multipicity patterns reflecting the conformational averaging effects [13].
Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural insights through chemical shift analysis and multiplicity determination [14]. The quaternary carbon bearing the phenyl substituent typically appears at distinctive chemical shifts that reflect both the electronic effects of the aromatic ring and the conformational state of the seven-membered ring [14]. Attached proton test experiments can be employed to differentiate quaternary, tertiary, secondary, and primary carbons within the cycloheptane framework [9].
Computational modeling has emerged as an indispensable tool for understanding the conformational landscape of cycloheptanamine, 1-phenyl- and related seven-membered ring systems [15] [16] [3]. Density functional theory calculations, particularly at the B3LYP level with appropriate basis sets, have provided detailed insights into the relative energies and geometries of different conformational states [15] [17] [18].
The conformational analysis of cycloheptane reveals a complex energy surface characterized by multiple minima corresponding to different ring conformations [2] [3]. Using the Cremer-Pople puckering coordinates, cycloheptane conformations can be systematically classified into boat, twist-boat, chair, and twist-chair forms [2] [3]. The twist-chair conformation is typically the most stable, as confirmed by density functional theory calculations at various levels of theory [2] [3].
Computational studies using the DFT-ωB97XD/6-311+G* method have identified 42 distinct conformers for cycloheptane, with the boat conformation B(3.5) serving as the lowest energy form [2]. The spherical conformational landscape model predicts three concentric rings representing different boat-twist conformers: B(3.5), T(3,2-1), and T(2-2,1) [2]. The energy barrier for accessing the dynamic pseudorotational platform from the chair conformer is approximately 3.5 kcal/mol, making cycloheptane a highly fluxional molecule [2].
High-level ab initio calculations, including MP2/aug-cc-pVTZ and CCSD(T)/aug-cc-pVTZ methods, have been employed to validate density functional theory results and provide benchmark energetics for seven-membered ring systems [3]. These calculations confirm that the chair conformation of substituted cycloheptanes, such as ε-caprolactone, represents the global minimum, with twist-boat conformers lying approximately 9.4 kJ/mol higher in energy [3].
Table 3: Computational Modeling Results for Cycloheptane Conformational Analysis
| Method | Ring System | Most Stable Conformation | Energy Difference (kJ/mol) | Puckering Parameters |
|---|---|---|---|---|
| B3LYP/cc-pVDZ | 1,2,7-thiadiazepane | Twist-chair (TC1) | TC1 most stable | Not specified |
| B3LYP/6-311+G(2d,p) | Cyclohexane conformers | Chair | ~26 (chair vs twist-boat) | Not applicable |
| MP2/aug-cc-pVTZ | ε-Caprolactone | Chair (rectangular flap) | 0.0 (reference) | Chair in rectangular flap |
| CCSD(T)/aug-cc-pVTZ | ε-Caprolactone | Chair (rectangular flap) | 0.0 (reference) | Chair in rectangular flap |
| DFT-ωB97XD/6-311+G* | Cycloheptane (42 conformers) | B(3.5) lowest energy | 3.5 (chair to dynamic platform) | q₂, q₃ coordinates defined |
| MP2/aug-cc-pVTZ (verification) | Cycloheptane verification | Twist-chair/chair mixture | Variable | Not specified |
| B3LYP/def2-TZVP | General cycloheptane | Chair-like | Not specified | Not specified |
| r2SCAN-3c | Cycloheptane conformers | Twist-chair | Low barriers | Not specified |
| Force field calculations | Cycloheptane | Twist-chair/chair mixture | Not specified | q₂ = 0.529 Å, q₃ = 0.645 Å (TC) |
| Electron diffraction (experimental) | Cycloheptane | Twist-chair (76%) + Chair (24%) | Experimental mixture | q₂ = 0.529 Å, q₃ = 0.645 Å (TC); q₂ = 0.487 Å, q₃ = 0.715 Å (C) |
The influence of substituents on cycloheptane conformations has been extensively studied through computational methods [15] [18]. The phenyl and amino substituents in cycloheptanamine, 1-phenyl- introduce additional conformational complexity through steric and electronic effects [18]. Density functional theory calculations suggest that larger substituents preferentially adopt axial positions in seven-membered rings, contrary to the behavior observed in six-membered rings [19]. This preference is attributed to the reduced steric interactions and favorable electronic effects associated with axial substitution in seven-membered systems [19].
The computational modeling of pseudorotation in seven-membered rings reveals low-energy pathways for conformational interconversion [2] [20]. The pseudorotational barriers in cycloheptane are typically less than 8 kJ/mol, allowing rapid equilibration between different conformational states at room temperature [2]. This fluxional behavior has important implications for the nuclear magnetic resonance spectroscopy of cycloheptanamine, 1-phenyl-, as it results in time-averaged spectra that reflect the weighted contributions of all accessible conformations [11].